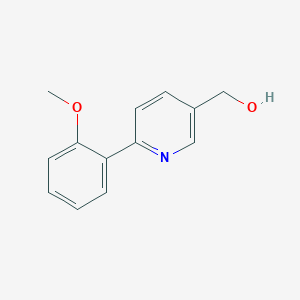
6-(2-Methoxyphenyl)-3-pyridinemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Methoxyphenyl)-3-pyridinemethanol is an organic compound that belongs to the class of pyridine derivatives It features a methoxyphenyl group attached to the pyridine ring, which imparts unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyphenyl)-3-pyridinemethanol typically involves the reaction of 2-methoxyphenylboronic acid with a suitable pyridine derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as cesium carbonate. The reaction is carried out in an ethanol solvent at elevated temperatures to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure maximum yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Methoxyphenyl)-3-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(2-Methoxyphenyl)-3-pyridinemethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(2-Methoxyphenyl)-3-pyridinemethanol involves its interaction with specific molecular targets and pathways. The methoxyphenyl group enhances its ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection and deprotection.
4-Methoxyphenylpiperazine: Known for its stimulant effects and use in party pills.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Exhibits antiproliferative activity against cancer cell lines.
Uniqueness
6-(2-Methoxyphenyl)-3-pyridinemethanol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a methoxyphenyl group with a pyridine ring makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H13NO2 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
[6-(2-methoxyphenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C13H13NO2/c1-16-13-5-3-2-4-11(13)12-7-6-10(9-15)8-14-12/h2-8,15H,9H2,1H3 |
Clave InChI |
CCRKHGQWAQQTEP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=NC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


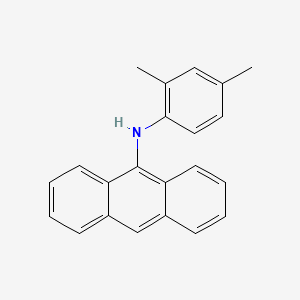
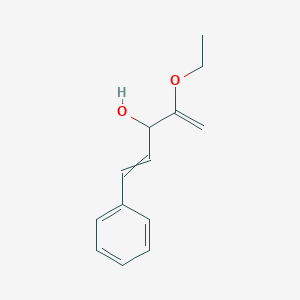
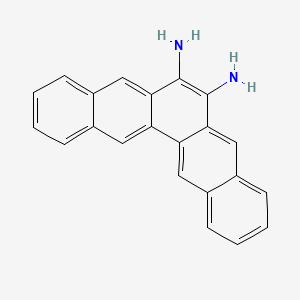
![4-{4-[(2,2,3,3,3-Pentafluoropropyl)amino]butyl}benzene-1,2-diol](/img/structure/B12600133.png)
![[(3E)-5,5,5-Trifluoro-3-penten-1-yl]benzene](/img/structure/B12600137.png)
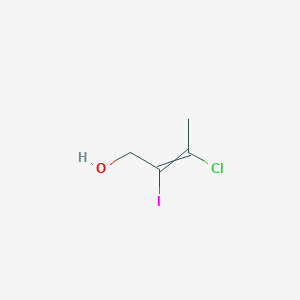
![N-Ethyl-N'-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide](/img/structure/B12600151.png)
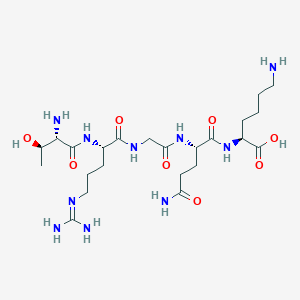

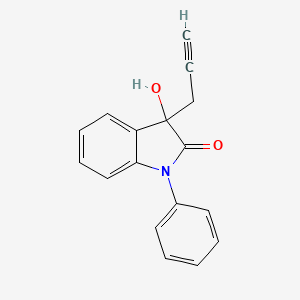
![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]-](/img/structure/B12600177.png)
![(2S)-2-[(2-Fluorophenyl)methyl]piperazine](/img/structure/B12600178.png)
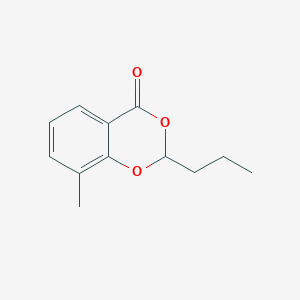
![Acetamide, N-[2-(4-ethynyl-2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoro-](/img/structure/B12600187.png)
